5-Methyl-4-(trifluoromethyl)pyridazin-3-amine
Description
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-2-11-12-5(10)4(3)6(7,8)9/h2H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGSKBGPEJDGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diene-Dienophile [4+2] Cycloaddition Approaches
The construction of the pyridazine ring system often begins with cycloaddition reactions between appropriately substituted dienes and dienophiles. For example, 1,2-diaza-1,3-dienes can react with electron-deficient alkynes under thermal conditions to form the pyridazine scaffold. A modified approach involves the use of 2,5-dihydrofuran derivatives bearing trifluoromethyl and methyl groups, which undergo cycloaddition with hydrazine derivatives to yield 4-trifluoromethyl-5-methylpyridazine intermediates. Subsequent oxidation of the dihydropyridazine to the aromatic system is achieved using manganese dioxide or dichlorodicyanoquinone (DDQ) in dichloromethane at 0–25°C.
Condensation of β-Ketoesters with Hydrazines
Alternative routes employ β-ketoester precursors functionalized with trifluoromethyl and methyl groups. Reaction with hydrazine hydrate in ethanol under reflux conditions (78°C, 12 hr) generates dihydropyridazinone intermediates, which are subsequently dehydrogenated using palladium-on-carbon (Pd/C) in toluene at 110°C. This method produced 5-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one with 67% yield in a scaled-up process described in Chinese Patent CN106316864A.
A two-step sequence developed from European Patent EP1896425B1 enables late-stage introduction of the trifluoromethyl group. The protocol involves:
- Directed metalation : Treatment of 5-methylpyridazin-3-amine with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with trimethylsilyl chloride (TMSCl) to afford the silyl-protected intermediate.
- Trifluoromethylation : Reaction of the metallated species with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF) at 0°C, yielding 5-methyl-4-(trifluoromethyl)pyridazin-3-amine in 58% isolated yield after column chromatography.
Nitration/Reduction Sequences
Adapting methodologies from nitrated aromatic systems, 5-methylpyridazin-3-amine undergoes regioselective nitration at the 4-position using fuming nitric acid (90%) in sulfuric acid at -10°C. The resulting 4-nitro-5-methylpyridazin-3-amine is reduced via catalytic hydrogenation (10% Pd/C, H₂ 50 psi, methanol, 6 hr) to afford the target compound with 81% yield, as demonstrated in analogous benzamide syntheses.
Cross-Coupling and Transition Metal-Catalyzed Methods
Sonogashira Coupling for Side Chain Elaboration
The Sonogashira reaction proves effective for introducing alkynyl substituents that are subsequently functionalized. As detailed in ACS Journal of Medicinal Chemistry protocols, a palladium-copper co-catalyzed coupling between 3-amino-5-methylpyridazine-4-yl triflate and trimethylsilylacetylene generates a protected alkyne intermediate. Desilylation with tetrabutylammonium fluoride (TBAF) followed by hydrogenation over Lindlar catalyst yields the saturated methyl group at position 5.
Buchwald-Hartwig Amination
Copper-mediated amination strategies enable direct introduction of the amine group at position 3. A mixture of 4-bromo-5-methylpyridazine, ammonium hydroxide, and copper(I) oxide in dimethylformamide (DMF) at 150°C for 24 hr provides 5-methylpyridazin-3-amine, which undergoes subsequent trifluoromethylation via radical pathways.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
The nitration/reduction pathway demonstrates superior scalability, with Chinese Patent CN106316864A reporting kilogram-scale production using:
- Nitration : 2-Trifluoromethyl toluene → 4-nitro-2-trifluoromethyl toluene (HNO₃/H₂SO₄, 0°C, 4 hr)
- Reduction : Hydrogenation (10% Pd/C, MeOH, 50°C, 6 hr) → 4-methyl-3-trifluoromethyl phenylamine (58% yield).
Adapting this to pyridazine systems requires substitution of the aromatic starting material with appropriately functionalized pyridazine precursors.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The electron-withdrawing nature of the trifluoromethyl group directs electrophiles to the 5-position, necessitating protection/deprotection strategies for 4-substitution. Silyl ether protection of the 3-amine group improves regioselectivity during nitration.
Purification of Hydrophobic Intermediates
Crystallization challenges arising from the compound's lipophilicity (logP = 2.34) are addressed through salt formation. Treatment with hydrochloric acid generates a water-soluble hydrochloride salt, enabling recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with enzymes or receptors.
Case Study: Anticancer Activity
Research has shown that derivatives of pyridazines, including 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine, exhibit significant anticancer properties. For instance, studies involving similar compounds have demonstrated activity against human tumor cells, indicating the potential for this compound in cancer therapy .
The compound serves as a probe in biological studies to investigate molecular interactions involving pyridazine derivatives. Its unique structure allows researchers to explore its effects on various biological pathways.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, modulating their activity. Ongoing studies are focused on elucidating these interactions to better understand the compound's biological effects .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions that include the preparation of the core pyridazine structure and the introduction of functional groups. Key reaction types include:
- Oxidation: Can yield pyridazine N-oxides.
- Reduction: May produce dihydropyridazine derivatives.
- Substitution: Allows for the replacement of specific atoms or groups.
Common Reagents Used
Reagents commonly involved in these reactions include oxidizing agents, reducing agents, and various catalysts tailored to achieve high yields and purity .
Mechanism of Action
The mechanism of action of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can interact with enzymes, receptors, or other proteins to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridazin-3-amine: Lacks the methyl group at position 5.
5-Methylpyridazin-3-amine: Lacks the trifluoromethyl group at position 4.
3-(Trifluoromethyl)pyridazine: Has the trifluoromethyl group at position 3 instead of 4.
Uniqueness
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both the methyl and trifluoromethyl groups on the pyridazine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity .
Biological Activity
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in drug discovery.
Chemical Structure and Synthesis
This compound belongs to the pyridazine family, characterized by a pyridazine ring with a methyl and trifluoromethyl group. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring : Utilizing precursors such as hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introducing the trifluoromethyl group through nucleophilic substitution or electrophilic aromatic substitution methods.
Cytotoxicity and Anticancer Activity
The compound's biological activity extends to anticancer properties. In studies involving related compounds, significant cytotoxic effects have been observed against several cancer cell lines, including leukemia and breast cancer cells. For example, compounds with trifluoromethyl substitutions have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating promising therapeutic potential .
Case Studies
- Trifluoromethyl Pyrimidinones : A study identified a series of trifluoromethyl pyrimidinones with low cytotoxicity against eukaryotic cells while maintaining antibacterial activity, highlighting the importance of structural modifications for enhancing selectivity .
- Pyridazine Derivatives : Research on pyridazine derivatives has shown that modifications at the 4-position can lead to increased potency against various cancer cell lines. This suggests that this compound may also possess similar properties .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target enzymes or receptors involved in cellular pathways associated with cancer proliferation or bacterial resistance.
Comparative Analysis
Q & A
Basic: What are the optimal synthetic routes for 5-methyl-4-(trifluoromethyl)pyridazin-3-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of trifluoromethyl-containing precursors (e.g., trifluoromethyl ketones) with hydrazine derivatives to form the pyridazine ring.
- Step 2: Methylation at the 5-position using methyl halides or diazomethane under controlled pH (e.g., K₂CO₃ as a base) to avoid over-alkylation .
- Step 3: Purification via column chromatography or recrystallization to isolate the amine product.
Key challenges include regioselectivity during cyclization and minimizing side reactions from the reactive trifluoromethyl group. Evidence from analogous pyridazin-3-amine syntheses suggests yields can be improved using microwave-assisted reactions .
Advanced: How can regioselectivity be controlled during the synthesis of substituted pyridazin-3-amines?
Methodological Answer:
Regioselectivity is influenced by:
- Catalytic systems: Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for precise substitution at the 4-position.
- Protecting groups: Temporary protection of the amine group (e.g., Boc or Fmoc) to direct reactivity to the pyridazine ring .
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient positions like the 4-trifluoromethyl site .
Advanced techniques such as flow chemistry or high-throughput screening may optimize reaction parameters for scalability .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals for the methyl group (δ ~2.5 ppm for ¹H) and trifluoromethyl group (δ ~110-120 ppm for ¹³C).
- IR spectroscopy: Confirm the amine (-NH₂) stretch at ~3300–3500 cm⁻¹ and C-F stretches at ~1100–1250 cm⁻¹ .
- Elemental analysis: Validate stoichiometry (e.g., C:H:N ratios).
- X-ray crystallography (if crystalline): Resolve molecular geometry using SHELXL for small-molecule refinement .
Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
Contradictions may arise from:
- Tautomerism: The amine group may exhibit dynamic proton exchange, leading to broadened NMR signals. Use low-temperature NMR or deuterated solvents to stabilize tautomers .
- Impurities: Trace solvents or byproducts (e.g., unreacted trifluoromethyl precursors) can distort spectra. Employ HPLC-MS for purity assessment .
- Isomerism: Regioisomers with similar polarity may co-elute. Use 2D NMR (e.g., COSY, NOESY) or chiral columns to differentiate isomers .
Basic: What biological targets are associated with pyridazin-3-amine derivatives?
Methodological Answer:
Pyridazin-3-amines are known to interact with:
- Enzymes: Monoamine oxidases (MAOs) and kinases, via hydrogen bonding with the amine group .
- Receptors: G-protein-coupled receptors (GPCRs), where the trifluoromethyl group enhances binding affinity through hydrophobic interactions .
- DNA/RNA: Intercalation or groove binding, particularly in antimicrobial or anticancer applications.
In vitro assays (e.g., fluorescence polarization) are recommended for initial target validation .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- 3D-QSAR: Build models using CoMFA or CoMSIA to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity against targets like kinases .
- Docking studies: Use AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pockets in kinases). The trifluoromethyl group’s electronegativity may enhance π-stacking with aromatic residues .
- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on solvent-accessible surface area (SASA) of the amine group for solubility optimization .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Storage: Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Spill management: Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How can structural modifications improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Prodrug design: Convert the amine to a carbamate or amide to enhance oral bioavailability.
- Cyclodextrin complexes: Improve aqueous solubility via host-guest encapsulation (e.g., β-cyclodextrin derivatives) .
- Metabolic stability: Introduce electron-withdrawing groups (e.g., fluorine) at the 6-position to reduce CYP450-mediated oxidation .
In vivo studies in rodent models are essential to validate modifications .
Basic: What are common pitfalls in analyzing biological activity data for this compound?
Methodological Answer:
- Off-target effects: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
- Solvent interference: DMSO (>0.1%) may artifactually inhibit enzymes. Include solvent controls in assays .
- Aggregation: Test for colloidal aggregation (e.g., using detergent-based assays) to rule out false positives .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- SHELXL refinement: Use high-resolution (<1.0 Å) data to model disorder in the trifluoromethyl group .
- Hirshfeld surface analysis: Map intermolecular interactions (e.g., hydrogen bonds between amine and carbonyl groups) to explain packing motifs .
- Twinned crystals: Apply the TWINROTMAT algorithm in SHELXT to deconvolute overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
